molecular formula C16H20N4 B2690251 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine CAS No. 1016690-63-3

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine

Cat. No.: B2690251
CAS No.: 1016690-63-3
M. Wt: 268.364
InChI Key: HZZWWKQZBWURDV-UHFFFAOYSA-N
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Description

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine is a chemical compound known for its diverse applications in medicinal chemistry. It features a piperazine ring substituted with a phenyl group and a pyridine ring, making it a versatile molecule in drug design and synthesis.

Biochemical Analysis

Biochemical Properties

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has been shown to interact with serotonin (5-HT), inhibiting its reuptake . This interaction suggests that the compound may play a role in modulating neurotransmission, particularly in pathways involving serotonin .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with serotonin. By inhibiting the reuptake of serotonin, the compound can potentially influence various cellular processes that are regulated by this neurotransmitter .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its ability to inhibit serotonin reuptake . This inhibition can lead to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be stable in human liver microsomes, suggesting that it may have good pharmacokinetic properties .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively antagonize the depletion of serotonin in the hypothalamus induced by p-chloroamphetamine (PCA), and reduce immobility times in the rat forced swimming test (FST) . These effects were observed at specific dosages, indicating that the compound’s effects can vary with dosage .

Metabolic Pathways

Given its interaction with serotonin, it is likely that it may be involved in pathways related to neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under high-temperature conditions.

    Substitution with Phenyl Group: The piperazine ring is then reacted with phenyl chloride in the presence of a base such as sodium hydroxide to introduce the phenyl group.

    Formation of Pyridine Ring: The pyridine ring is synthesized separately through a condensation reaction involving acetaldehyde and ammonia.

    Coupling Reaction: The final step involves coupling the phenylpiperazine and pyridine rings using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine has several applications in scientific research:

Comparison with Similar Compounds

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine can be compared with other similar compounds:

Uniqueness: this compound stands out due to its dual activity as both an acetylcholinesterase inhibitor and an anticancer agent, making it a versatile molecule in medicinal chemistry.

Properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZWWKQZBWURDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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